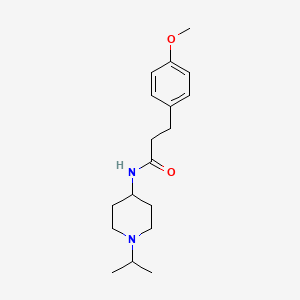
N-(1-isopropyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide, commonly known as IPP or IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPP is a synthetic analog of fentanyl, a potent opioid analgesic that is widely used in clinical settings. However, IPP is not intended for human consumption and is only used in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
IPP is primarily used in scientific research to study the opioid receptor system and its interaction with various ligands. It is also used to investigate the pharmacological properties of fentanyl analogs and their potential therapeutic applications. IPP has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Wirkmechanismus
The mechanism of action of IPP is similar to that of fentanyl and other opioid analgesics. IPP binds to the mu-opioid receptor, which is located in the central nervous system and peripheral tissues. This binding activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. IPP also has an affinity for the delta and kappa opioid receptors, although its potency at these receptors is lower than at the mu-opioid receptor.
Biochemical and Physiological Effects
IPP has been shown to produce potent analgesic effects in animal models of pain. It is also capable of inducing respiratory depression, sedation, and euphoria, similar to other opioids. However, the biochemical and physiological effects of IPP are not well understood, and more research is needed to elucidate its pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IPP in laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This allows for more precise investigations into the opioid receptor system and the development of novel analgesic drugs. However, one limitation of using IPP is its potential for abuse and diversion. Therefore, strict regulations and safety protocols must be followed when handling and disposing of IPP.
Zukünftige Richtungen
There are several future directions for research on IPP and its analogs. One area of interest is the development of more potent and selective mu-opioid receptor agonists that have fewer side effects than currently available opioids. Another direction is the investigation of the role of the opioid receptor system in various physiological processes, including pain, addiction, and mood regulation. Additionally, more research is needed to understand the biochemical and physiological effects of IPP and its potential for therapeutic applications.
Conclusion
In conclusion, IPP is a synthetic analog of fentanyl that has potential applications in scientific research. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for investigating the opioid receptor system and developing new analgesic drugs. However, strict regulations and safety protocols must be followed when handling and disposing of IPP due to its potential for abuse and diversion. Further research is needed to elucidate the pharmacological properties of IPP and its analogs and their potential therapeutic applications.
Synthesemethoden
IPP is synthesized by reacting 4-methoxyphenylacetic acid with N-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propanoyl chloride to obtain IPP. The synthesis of IPP is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20-12-10-16(11-13-20)19-18(21)9-6-15-4-7-17(22-3)8-5-15/h4-5,7-8,14,16H,6,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWRHLKCSSPFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

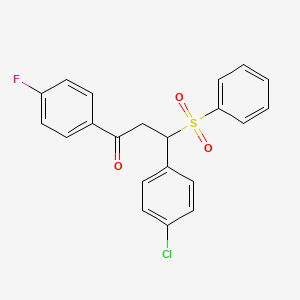
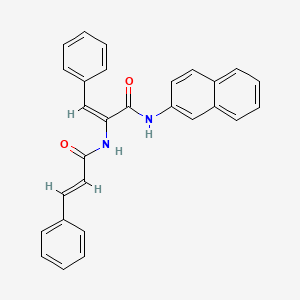
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B5053472.png)
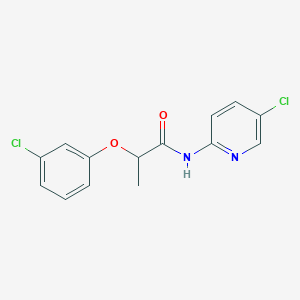

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053489.png)
![methyl 2-{[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B5053490.png)

![butyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5053500.png)
![2-hydroxy-5-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5053507.png)
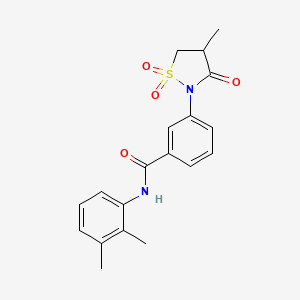
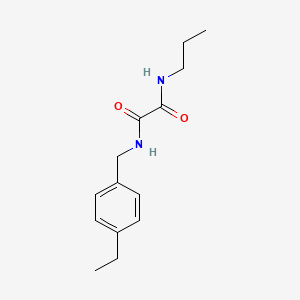
![3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5053528.png)
![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5053545.png)